molecular formula C18H23N3O2 B5539320 1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine

1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine

Cat. No. B5539320
M. Wt: 313.4 g/mol
InChI Key: ARJSXNJHBBQEHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including cyclo condensation, nucleophilic reactions, and protection/deprotection strategies. For example, Rajkumar et al. (2014) described a synthesis process involving cyclo condensation of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate using SO4^2−/Y2O3 as a catalyst in ethanol for similar imidazole piperidine derivatives (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques such as IR, 1H and 13C NMR, and mass spectral studies. The crystal and molecular structure of compounds with similar frameworks has been reported, showing stabilization by hydrogen bonding and C-H…π interactions, as described by Khan et al. (2013) for a compound synthesized via a one-pot three-component reaction (Khan, Ibrar, Lal, Altaf, & White, 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cyclo condensations, nucleophilic substitutions, and Mannich reactions, leading to various derivatives with potential biological activities. Balsamo et al. (1987) synthesized derivatives showing potential as antidepressant agents, highlighting the versatility of these compounds in chemical synthesis and modification (Balsamo, Giorgi, Lapucci, Lucacchini, Macchia, Macchia, Martini, & Rossi, 1987).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior and application potential of these compounds. For example, the crystal and molecular structure analysis provides insights into the compound's stability and interaction potential, as discussed by Khan et al. (2013) (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological targets, are essential for designing compounds for specific applications. The synthesis and characterization processes, as outlined by researchers like Rajkumar et al. (2014), provide foundational knowledge for understanding these properties (Rajkumar et al., 2014).

Scientific Research Applications

Synthesis and Spectral Characterization

Research has been conducted on the synthesis and characterization of novel derivatives similar to the specified compound. For example, a study focused on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, demonstrating a highly useful synthesis method that resulted in compounds with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Biological Evaluation

The biological activities of derivatives have been extensively studied. For instance, novel pyridine derivatives have been synthesized and evaluated for their antimicrobial properties, showing considerable antibacterial activity (Patel & Agravat, 2009). Another study investigated the synthesis and microbial studies of new pyridine derivatives, further confirming their antimicrobial efficacy (Patel & Agravat, 2007).

Antifungal and Antitumor Activities

Compounds with structures similar to "1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine" have also been evaluated for their antifungal and antitumor activities. For example, novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones have been synthesized and shown to possess significant antifungal and antitumor activities, indicating their potential as therapeutic agents (Insuasty et al., 2013).

Application to Pharmaceutical Analysis

Additionally, the preparation of a ketoconazole ion-selective electrode based on a related compound showcases the application of these derivatives in pharmaceutical analysis, providing an effective method for the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives for antimicrobial activity have been a focus of research, revealing that certain derivatives exhibit considerable antibacterial effects, potentially contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. For example, some imidazole derivatives show antibacterial, antitumor, antidiabetic, and other activities .

Future Directions

The development of new drugs that overcome the increasing public health problems due to antimicrobial resistance (AMR) in drug therapy is necessary . Imidazole and its derivatives, due to their broad range of chemical and biological properties, continue to be an important synthon in the development of these new drugs .

properties

IUPAC Name

2-(2-ethoxyphenyl)-1-[3-(1H-imidazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-23-16-8-4-3-6-14(16)12-17(22)21-11-5-7-15(13-21)18-19-9-10-20-18/h3-4,6,8-10,15H,2,5,7,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJSXNJHBBQEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(=O)N2CCCC(C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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